

cyclooctyl isothiocyanate chemical properties and structure

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An In-depth Technical Guide to **Cyclooctyl Isothiocyanate**: Structure, Properties, and Applications

For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to innovation. **Cyclooctyl isothiocyanate**, a member of the versatile isothiocyanate family, offers a unique combination of a reactive functional group and a bulky, lipophilic cycloalkane moiety. This guide provides a comprehensive examination of its core chemical properties, structure, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Profile

Cyclooctyl isothiocyanate consists of a flexible eight-membered cyclooctane ring covalently bonded to the nitrogen atom of an isothiocyanate (-N=C=S) functional group. The isothiocyanate group possesses a nearly linear geometry and is characterized by its cumulative double bonds, which render the central carbon atom highly electrophilic.^[1] This inherent reactivity is the cornerstone of its utility in synthetic chemistry. The cyclooctyl group imparts significant lipophilicity, a property that can be strategically employed to modulate the pharmacokinetic profiles of derivative molecules, such as enhancing membrane permeability or influencing protein binding.

The structural arrangement of the molecule can be visualized as follows:

Caption: 2D structure of **cyclooctyl isothiocyanate**.

Table 1: Physicochemical Properties of **Cyclooctyl Isothiocyanate**

Property	Value	Source
Molecular Formula	C ₉ H ₁₅ NS	[2]
Molecular Weight	169.29 g/mol	[2]
Appearance	Yellow Liquid	[3]
Odor	Irritating	[3]
CAS Number	33522-04-2	[3]
Monoisotopic Mass	169.09251 Da	[2]
Predicted XLogP	4.5	[2]

Spectroscopic Profile for Structural Verification

Accurate characterization is essential for confirming the identity and purity of **cyclooctyl isothiocyanate**. The following spectroscopic features are characteristic of the molecule.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, broad absorption band typically observed in the 2100-2200 cm⁻¹ region. This band is due to the asymmetric stretching vibration of the -N=C=S group and is a definitive marker for isothiocyanates.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum will be dominated by a series of complex, overlapping multiplets in the aliphatic region (approx. 1.2-2.0 ppm) corresponding to the methylene protons of the cyclooctyl ring. A distinct downfield signal, a multiplet, will correspond to the single methine proton attached directly to the isothiocyanate group, shifted due to the electron-withdrawing effect of the nitrogen.
 - ¹³C NMR: The spectrum will show multiple signals for the cyclooctyl carbons. The carbon of the isothiocyanate group (-N=C=S) will appear as a characteristic signal in the range of

125-140 ppm. The methine carbon of the ring attached to the nitrogen will also be shifted downfield relative to the other ring carbons.

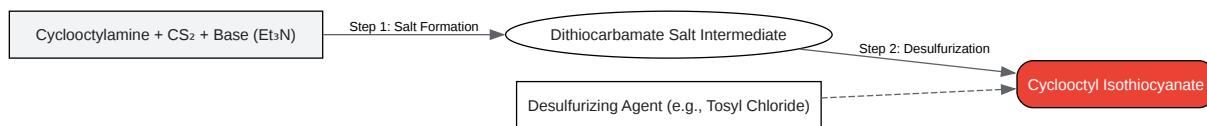
- Mass Spectrometry (MS): Electron ionization mass spectrometry provides clear fragmentation patterns. Alkyl isothiocyanates characteristically exhibit a peak at m/e 72, corresponding to the $[\text{CH}_2\text{NCS}]^+$ ion, formed via a rearrangement process.^[4] The molecular ion peak (M^+) at m/e 169 should also be observable.

Synthesis and Chemical Reactivity

The synthesis of **cyclooctyl isothiocyanate**, like most alkyl isothiocyanates, is most commonly achieved from its corresponding primary amine, cyclooctylamine. This transformation is a robust and high-yielding process.

General Synthetic Pathway

The predominant method involves a one-pot, two-step procedure.^{[5][6]} First, the primary amine reacts with carbon disulfide in the presence of a base (e.g., triethylamine) to form an intermediate dithiocarbamate salt.^[7] Second, this salt is treated with a desulfurizing agent, which facilitates the elimination of a sulfide equivalent to yield the final isothiocyanate product.^{[8][9]}



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Caption: General workflow for the synthesis of **cyclooctyl isothiocyanate**.

Detailed Experimental Protocol: Synthesis from Cyclooctylamine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with

appropriate personal protective equipment.

- Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctylamine (1.0 eq.) and triethylamine (2.2 eq.) in dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
- Dithiocarbamate Formation: Add carbon disulfide (1.5 eq.) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C and allow the reaction to stir for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.
- Desulfurization: While maintaining the cold temperature, add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) in DCM dropwise to the reaction mixture.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until reaction completion is confirmed by TLC analysis.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **cyclooctyl isothiocyanate**.

Core Reactivity

The primary mode of reactivity for **cyclooctyl isothiocyanate** is nucleophilic addition to its electrophilic carbon atom.[10]

- Reaction with Amines: This is the most significant reaction in the context of drug development. Primary and secondary amines readily attack the isothiocyanate to form N,N'-disubstituted thioureas.[10][11] This reaction is highly efficient and forms the basis for using **cyclooctyl isothiocyanate** as a scaffold for building more complex molecules. The reaction kinetics are pH-dependent, with optimal rates typically observed between pH 8.5 and 9.5 for reactions with aliphatic amines like lysine residues on proteins.[12]

- Reaction with Thiols: Isothiocyanates can also react with thiols to form dithiocarbamate linkages, particularly under neutral to slightly acidic conditions (pH 6-8).[11]

Applications in Research and Drug Development

Isothiocyanates as a chemical class are of significant interest due to their prevalence in cruciferous vegetables and their documented biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties.[6][13][14][15][16] While **cyclooctyl isothiocyanate** itself is not a primary therapeutic agent, it serves as a valuable chemical tool and building block.

- Scaffold for Novel Therapeutics: Its most direct application is in the synthesis of novel thiourea-containing compounds. The thiourea moiety is a key structural feature in a wide range of pharmacologically active agents. By incorporating the cyclooctyl group, medicinal chemists can systematically probe the effects of a large, lipophilic substituent on a drug candidate's activity and ADME (absorption, distribution, metabolism, and excretion) properties.
- Probes and Bioconjugation: The reactivity of the isothiocyanate group towards nucleophilic residues on proteins (primarily the ϵ -amino group of lysine) allows for its use in bioconjugation.[12] **Cyclooctyl isothiocyanate** can be used to label proteins or as a linker to attach other molecules of interest, with the cyclooctyl group potentially mediating hydrophobic interactions with the target biomolecule.
- Development of Covalent Inhibitors: The ability to form stable covalent bonds with biological nucleophiles makes isothiocyanates attractive warheads for the design of covalent inhibitors, which can offer advantages in potency and duration of action.

Safety and Handling

Cyclooctyl isothiocyanate is a hazardous chemical that must be handled with stringent safety precautions.[3]

- Hazards: It is classified as corrosive and toxic. It can cause severe skin burns and eye damage, is harmful if swallowed or inhaled, and may cause respiratory irritation.[3][17]

- Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and any contact with skin or eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and water.[18] It is moisture-sensitive and should be stored under an inert atmosphere if possible.

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